Butoxy(dibutyl)(octyloxy)stannane

Description

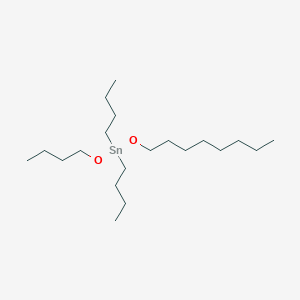

Butoxy(dibutyl)(octyloxy)stannane is an organotin compound characterized by a central tin atom bonded to three organic groups: one butoxy (C₄H₉O⁻), two dibutyl (C₄H₉⁻), and one octyloxy (C₈H₁₇O⁻) moiety. Organotin compounds are widely utilized in industrial applications, including polymer stabilization, catalysis, and biocides, due to their unique reactivity and structural versatility . For example, compounds like dibutyltin bis(2-ethylhexanoate) and dibutylbis(octadec-9(Z)-enoyloxy)stannane share similar coordination chemistry and functional group substitutions .

Properties

CAS No. |

62060-54-2 |

|---|---|

Molecular Formula |

C20H44O2Sn |

Molecular Weight |

435.3 g/mol |

IUPAC Name |

butoxy-dibutyl-octoxystannane |

InChI |

InChI=1S/C8H17O.C4H9O.2C4H9.Sn/c1-2-3-4-5-6-7-8-9;1-2-3-4-5;2*1-3-4-2;/h2-8H2,1H3;2-4H2,1H3;2*1,3-4H2,2H3;/q2*-1;;;+2 |

InChI Key |

KSNRCOGDNFZEQA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCO[Sn](CCCC)(CCCC)OCCCC |

Origin of Product |

United States |

Preparation Methods

Stepwise Alkylation-Alkoxylation of Tin(IV) Chloride

The most direct method involves sequential substitutions on tin(IV) chloride (SnCl₄) using organometallic reagents and alkoxides:

First Alkylation :

Reaction of SnCl₄ with two equivalents of butyllithium (BuLi) in anhydrous tetrahydrofuran (THF) yields dibutyltin dichloride (Bu₂SnCl₂).

$$

\text{SnCl}4 + 2 \, \text{BuLi} \rightarrow \text{Bu}2\text{SnCl}_2 + 2 \, \text{LiCl}

$$Alkoxylation :

Subsequent reaction with sodium butoxide (NaOBu) and sodium octyloxide (NaOOc) in a 1:1 ratio substitutes the remaining chlorides. The order of addition controls substituent placement:

$$

\text{Bu}2\text{SnCl}2 + \text{NaOBu} + \text{NaOOc} \rightarrow \text{Bu}_2\text{Sn(OBu)(OOc)} + 2 \, \text{NaCl}

$$

Key Considerations :

Transmetallation from Distannanes

Distannanes (R₃Sn–SnR₃) react with alcohols under basic conditions to form mixed alkoxy stannanes. For example, hexabutyldistannane (Bu₃Sn–SnBu₃) reacts with butanol and octanol in the presence of sodium hydride (NaH):

$$

\text{Bu}3\text{Sn–SnBu}3 + \text{BuOH} + \text{OctOH} \xrightarrow{\text{NaH}} 2 \, \text{Bu}2\text{Sn(OBu)(OOc)} + \text{H}2

$$

Advantages :

Limitations :

- Requires pre-synthesized distannanes, adding steps.

One-Pot Synthesis via Grignard Reagents

A one-pot approach combines SnCl₄ with Grignard reagents (BuMgBr) and alcohols:

- SnCl₄ reacts with 2 equivalents of BuMgBr to form Bu₂SnCl₂.

- In situ substitution with butanol and octanol in the presence of a base (e.g., triethylamine) yields the target compound:

$$

\text{Bu}2\text{SnCl}2 + \text{BuOH} + \text{OctOH} \xrightarrow{\text{Et}3\text{N}} \text{Bu}2\text{Sn(OBu)(OOc)} + 2 \, \text{HCl}

$$

Optimization :

- Stoichiometry : Excess alcohol (1.2 equiv each) ensures complete substitution.

- Workup : Aqueous extraction removes HCl and salts, followed by drying and distillation.

Comparative Analysis of Synthetic Methods

Key Insights :

- Stepwise alkylation offers the highest reproducibility.

- Transmetallation avoids SnCl₄ but requires distannane synthesis.

- One-pot methods reduce purification steps but demand precise stoichiometry.

Characterization and Validation

Spectroscopic Data :

- ¹H NMR : Peaks for butyl (δ 0.8–1.6 ppm), octyl (δ 1.2–1.4 ppm), and alkoxy groups (δ 3.4–3.6 ppm).

- ¹¹⁹Sn NMR : Chemical shift ~δ -180 to -220 ppm, typical for tetraorganotin compounds.

- IR : C–O stretches at 1050–1150 cm⁻¹ confirm alkoxy groups.

Crystallography : Single-crystal X-ray diffraction of analogous compounds reveals a tetrahedral geometry around tin, with bond lengths of 2.10–2.15 Å for Sn–C and 2.00–2.05 Å for Sn–O.

Chemical Reactions Analysis

Types of Reactions

Butoxy(dibutyl)(octyloxy)stannane can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides or hydroxides.

Reduction: Reduction reactions can convert the compound into tin hydrides.

Substitution: The butoxy, dibutyl, and octyloxy groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while reduction can produce tin hydrides. Substitution reactions can result in various organotin derivatives with different functional groups .

Scientific Research Applications

Butoxy(dibutyl)(octyloxy)stannane has several scientific research applications, including:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

Materials Science: The compound is utilized in the development of advanced materials, such as polymers and nanocomposites.

Biology and Medicine: Research explores its potential as an antimicrobial agent and its effects on biological systems.

Industrial Chemistry: It serves as a catalyst in various industrial processes, including polymerization and cross-coupling reactions

Mechanism of Action

The mechanism of action of Butoxy(dibutyl)(octyloxy)stannane involves its interaction with molecular targets through its tin center. The tin atom can form coordination complexes with various substrates, facilitating catalytic reactions. The butoxy, dibutyl, and octyloxy groups influence the compound’s reactivity and selectivity by providing steric and electronic effects .

Comparison with Similar Compounds

Key Observations:

- Substituent Impact: The presence of long-chain acyloxy groups (e.g., octadec-9(Z)-enoyloxy) increases molecular weight significantly compared to shorter alkoxy groups (e.g., octyloxy) .

- Toxicity : Compounds with acetyloxy substituents exhibit acute oral toxicity (e.g., H302) and skin irritation (H315), as seen in CAS 168322-39-2 .

- Functional Diversity : Thio-containing derivatives (e.g., the compound in ) enable unique reactivity in catalysis, though their synthesis is more complex .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.